Product packaging for S-acetyl-PEG6-Boc(Cat. No.:CAS No. 1818294-39-1)

S-acetyl-PEG6-Boc

Cat. No.: B610654
CAS No.: 1818294-39-1
M. Wt: 468.6 g/mol
InChI Key: COWMBKVRIKGHSW-UHFFFAOYSA-N
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Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry and Bifunctional Linkers

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in pharmaceutical and biotechnological research to improve the therapeutic properties of proteins, peptides, and small molecule drugs. mdpi.combroadpharm.com PEGylation can enhance water solubility, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule. mdpi.com

Bifunctional linkers are molecules that possess two different reactive functional groups, allowing for the sequential or simultaneous attachment of two different molecular entities. purepeg.comthermofisher.com These linkers are instrumental in constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), where a potent drug is linked to a targeting antibody. purepeg.com S-acetyl-PEG6-t-butyl ester falls into the category of heterobifunctional PEG linkers, which are specialized compounds with two distinct functional groups at their termini. purepeg.com

Overview of Research Utility as a Thiol-Precursor and Protected Carboxyl Building Block

The utility of S-acetyl-PEG6-t-butyl ester in research stems from its two protected functional groups: the S-acetyl group and the t-butyl ester.

The S-acetyl group serves as a stable precursor to a thiol (sulfhydryl) group. broadpharm.com Thiol groups are highly reactive and can participate in specific conjugation reactions, but their free form is prone to oxidation, leading to the formation of disulfide bonds. google.com Protecting the thiol as an S-acetyl derivative prevents this unwanted side reaction. google.com The acetyl group can be selectively removed under specific conditions to generate the free thiol when needed for conjugation. broadpharm.com This controlled deprotection is crucial for the precise construction of bioconjugates.

The t-butyl ester acts as a protecting group for the carboxylic acid functionality. thieme.dethieme-connect.com The tert-butyl group is chemically robust and stable to a variety of reaction conditions, yet it can be conveniently removed under acidic conditions to reveal the carboxylic acid. thieme.dethieme-connect.com This protected carboxyl group allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the carboxylic acid. Once deprotected, the carboxylic acid can be used to form amide bonds with amine-containing molecules, such as proteins or peptides.

This dual-functionality allows researchers to strategically and sequentially introduce different molecules onto the PEG linker, making it a versatile tool for creating complex bioconjugates. purepeg.com

Significance of Hydrophilic PEG Moiety in Conjugation and Solubility Enhancement

The PEG6 moiety in S-acetyl-PEG6-t-butyl ester is a discrete chain of six ethylene glycol units. This oligo(ethylene glycol) chain imparts several beneficial properties to the molecule and its conjugates. nih.gov

Flexible Spacer: The PEG chain acts as a flexible spacer arm between the two conjugated molecules. chempep.com This spacing can be crucial for maintaining the biological activity of the conjugated species by minimizing steric hindrance. For instance, in an antibody-drug conjugate, the PEG linker ensures that the drug molecule does not interfere with the antibody's ability to bind to its target. purepeg.com The length of the PEG chain can be tailored to optimize the distance between the conjugated partners. purepeg.com

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. chempep.commdpi.com When used in drug delivery systems, the PEG linker can create a "stealth" effect, shielding the conjugated therapeutic agent from the host's immune system and reducing its recognition and clearance by metabolic enzymes. purepeg.com This leads to a longer circulation time and improved therapeutic efficacy. broadpharm.com

Data Table

PropertyValue
Chemical Formula C₂₁H₄₀O₉S
Molar Mass 468.6 g/mol
Appearance Varies (often a colorless to pale yellow oil or solid)
Solubility Soluble in many organic solvents and has increased water solubility due to the PEG moiety.
Key Functional Groups S-acetyl (Thiol precursor), t-butyl ester (Carboxylic acid precursor), PEG6 (Hydrophilic spacer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O9S B610654 S-acetyl-PEG6-Boc CAS No. 1818294-39-1

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMBKVRIKGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130151
Record name 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-39-1
Record name 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors for S Acetyl Peg6 T Butyl Ester

General Synthesis Pathways of Polyethylene (B3416737) Glycol Derivatives

Polyethylene glycol (PEG) is a polyether compound that, due to its hydrophilicity and biocompatibility, is frequently used in biomedical applications. sigmaaldrich.comnih.gov The synthesis of its derivatives typically starts from the parent PEG, a polymer with hydroxyl (-OH) terminal groups. tandfonline.com The chemical modification of these terminal groups is the primary strategy for creating functionalized PEG derivatives. acs.org

Two common approaches are employed for the functionalization of PEG: acs.org

Modification of the terminal hydroxyl group: This involves a series of chemical reactions to convert the hydroxyl group into a more reactive functional group.

Reaction with difunctional compounds: PEG is reacted under controlled conditions with compounds possessing two different functional groups. One group reacts with the PEG's hydroxyl terminus, leaving the other group available for further conjugation.

Anionic polymerization is a key technique for producing PEG chains with well-defined molecular weights and structures. rsc.org For instance, initiators like trimethylolpropane (B17298) allyl ether (TMPAE) can be used to synthesize branched PEG structures. rsc.org The resulting hydroxyl end-groups of the PEG chain can then be converted into a wide array of functional groups, including amines, carboxylic acids, or esters, to facilitate the creation of complex bioconjugates. acs.orgnih.gov The synthesis of PEG derivatives with pendant amino groups, for example, can be achieved by the copolymerization of ethylene (B1197577) oxide with allyl glycidyl (B131873) ether, followed by chemical modification of the side chains. acs.org These methods provide a versatile platform for producing a library of PEG derivatives tailored for specific applications. nih.gov

Strategies for Introducing the tert-Butyl Ester Moiety

The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis. thieme.denii.ac.jp Its popularity stems from its high stability under a wide range of conditions, including exposure to nucleophiles and reducing agents, while being easily removable under acidic conditions. thieme.denii.ac.jpchegg.com This dual nature makes it ideal for multi-step syntheses where other functional groups need to be modified without affecting the carboxylic acid.

Esterification Reactions and Catalytic Approaches

Several esterification methods are available for the formation of tert-butyl esters, each with its advantages depending on the substrate's properties.

Steglich Esterification: This method is particularly useful for acid-sensitive substrates and sterically hindered alcohols like tert-butanol (B103910). organic-chemistry.orgcommonorganicchemistry.com The reaction typically employs a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The addition of DMAP is crucial for efficient esterification, as it acts as an acyl transfer reagent. organic-chemistry.org

Acid-Catalyzed Reactions: Traditional Fischer esterification is often unsuitable for tert-butyl esters due to the tendency of tert-butanol to form carbocations and eliminate to isobutene under strong acid conditions. organic-chemistry.org However, milder acid-catalyzed methods have been developed. For example, using tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source in the presence of a catalyst like bis(trifluoromethanesulfonyl)imide (Tf2NH) allows for the efficient tert-butylation of carboxylic acids. nii.ac.jporganic-chemistry.org This method has proven effective even for sensitive substrates like free amino acids. nii.ac.jpthieme-connect.com Other catalysts, such as ytterbium(III) triflate (Yb(OTf)3), have also been used for the synthesis of tert-butyl esters from carboxylic acids using di-tert-butyl dicarbonate (B1257347). acs.org

Transesterification: This involves the conversion of one ester to another. While less common for direct synthesis, specific conditions can facilitate the transesterification of tert-butyl esters. thieme.de More recently, methods for the direct transformation of tert-butyl esters into other esters or amides have been developed, often proceeding through an in-situ generated acid chloride intermediate using reagents like SnCl2 and α,α-dichlorodiphenylmethane. researchgate.netacs.orgacs.org

Table 1: Comparison of Catalytic Approaches for tert-Butyl Esterification
MethodCatalyst/ReagentsKey FeaturesReferences
Steglich EsterificationDCC, DMAPMild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com
Acid CatalysisTf₂NH in tert-butyl acetateSimple, safe, and rapid; effective for free amino acids. nii.ac.jporganic-chemistry.orgthieme-connect.com
Acid CatalysisYb(OTf)₃, Boc₂OEfficient protocol for both alcohol and carboxylic acid protection. acs.org
Transesterification (Modification)SnCl₂, α,α-dichlorodiphenylmethaneOne-pot conversion of t-butyl esters to other esters/amides. researchgate.netacs.orgacs.org

Methods for Protecting Carboxylic Acids as tert-Butyl Esters

Common methods include:

Reaction with Isobutene: This classic method involves bubbling isobutene gas through a solution of the carboxylic acid with a strong acid catalyst like sulfuric acid. thieme.denii.ac.jp

Use of tert-Butylating Agents: A variety of reagents have been developed to introduce the tert-butyl group under milder conditions. Di-tert-butyl dicarbonate (Boc₂O), often used with a catalyst like DMAP or Yb(OTf)₃, is a widely used reagent. thieme.deacs.orgnih.gov Other examples include tert-butyl trichloroacetimidate (B1259523) and 2-tert-butoxypyridine. nii.ac.jpthieme-connect.com

Esterification with tert-Butanol: As discussed, direct esterification with tert-butanol requires specific catalytic systems to be efficient and avoid side reactions. nii.ac.jporganic-chemistry.orgnih.gov The use of perchloric acid in tert-butyl acetate is one such condition, although the hazardous nature of perchloric acid has led to the development of safer alternatives like Tf₂NH. nii.ac.jpthieme-connect.comnih.gov

Incorporation of the S-acetyl Group onto PEG Scaffolds

The S-acetyl group serves as a convenient protecting group for thiols. researchgate.net In the context of S-acetyl-PEG6-t-butyl ester, this functionality provides a latent thiol group. The thioacetate (B1230152) is stable under many reaction conditions but can be selectively cleaved, typically under basic conditions, to reveal the free thiol (-SH). This free thiol can then participate in various conjugation reactions, such as Michael additions or disulfide bond formation.

The introduction of the S-acetyl group onto a PEG scaffold can be achieved through several synthetic routes. A common method involves the reaction of a PEG molecule bearing a suitable leaving group (e.g., a tosylate or halide) with a source of thioacetate, such as potassium thioacetate. Alternatively, a free thiol on the PEG chain can be acetylated using acetyl chloride or acetic anhydride. researchgate.net In some syntheses, a transprotection strategy might be employed, where a more robust thiol protecting group like S-tert-butyl is first used during synthesis and then replaced with the more labile S-acetyl group in a later step. researchgate.net S-acetyl-PEG-t-butyl ester linkers are valuable reagents that contain both the protected thiol and a protected carboxyl group. broadpharm.commedkoo.com

Precursors and Analogous PEG-t-butyl Ester Compounds in Advanced Synthesis

The synthesis of complex PEGylated molecules often relies on heterobifunctional PEG linkers, which possess two different reactive termini. These linkers allow for the sequential and controlled conjugation of different molecules. PEG-t-butyl ester compounds are common precursors in the synthesis of more complex structures. sigmaaldrich.combiosynth.com For example, HO-PEG-propanoic acid t-butyl ester provides a hydroxyl group for one reaction while the carboxylic acid remains protected as a t-butyl ester. sigmaaldrich.com

Amino-PEG-t-butyl Esters as Synthetic Intermediates

Among the most useful precursors are amino-PEG-t-butyl esters. sigmaaldrich.combroadpharm.com These molecules feature a free amino group (-NH₂) at one end and a t-butyl protected carboxyl group at the other, connected by a PEG linker of a specific length (e.g., PEG4, PEG7). sigmaaldrich.commedchemexpress.com

The utility of these intermediates lies in their orthogonal reactivity:

The amino group is nucleophilic and can readily react with activated carboxylic acids (e.g., NHS esters) or aldehydes and ketones (via reductive amination) to form stable amide or amine linkages. broadpharm.com

The tert-butyl ester protects the carboxylic acid. After the amino group has been reacted, the t-butyl group can be removed with acid (e.g., trifluoroacetic acid, TFA) to liberate the carboxylic acid. sigmaaldrich.comrsc.org This newly exposed carboxyl group can then be activated and reacted with another amine-containing molecule.

This stepwise approach is fundamental in the synthesis of molecules like Proteolysis-Targeting Chimeras (PROTACs), where a PEG linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. sigmaaldrich.commedchemexpress.com Amino-PEG-t-butyl esters are ideal building blocks for constructing these linkers. medchemexpress.com

Table 2: Key Precursors and Analogous Compounds
Compound NameFunctional GroupsPrimary Use in SynthesisReferences
Amino-PEG4-t-butyl esterAmino, t-butyl esterHeterobifunctional linker for bioconjugation, PROTAC synthesis. sigmaaldrich.combroadpharm.com
HO-PEG24-propanoic acid t-butyl esterHydroxyl, t-butyl esterMonofunctional PEGylation reagent with a protected acid. sigmaaldrich.com
S-acetyl-PEG3-t-butyl esterS-acetyl, t-butyl esterLinker with a protected thiol and a protected carboxylic acid. broadpharm.com
L-Glutamic acid di-tert butyl esterAmino, di-t-butyl esterIntermediate for peptide synthesis and ligand preparation. worktribe.com

Synthetic Methodologies for S-acetyl-PEG6-t-butyl ester and its Precursors

The synthesis of S-acetyl-PEG6-t-butyl ester, a heterobifunctional linker molecule, is a critical process for its application in bioconjugation and the development of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs). The synthetic strategies generally involve the modification of polyethylene glycol (PEG) backbones that are protected at one terminus with a t-butyl ester group. This allows for the selective introduction of the S-acetyl group at the other terminus. The following sections detail the key precursors and methodologies employed in its synthesis.

2 Hydroxy-PEG-t-butyl Esters in Synthetic Pathways

Hydroxy-PEG-t-butyl esters are fundamental precursors for the synthesis of S-acetyl-PEG6-t-butyl ester. These molecules possess a terminal hydroxyl group that can be chemically modified, and a t-butyl ester group that protects the carboxylic acid functionality on the other end. The t-butyl group provides stability during synthesis and can be removed under acidic conditions to reveal the carboxylic acid for further conjugation. sigmaaldrich.comacs.orgbroadpharm.combiochempeg.com

The most common synthetic route to S-acetyl-PEG6-t-butyl ester from its hydroxyl precursor, Hydroxy-PEG6-t-butyl ester, involves a two-step process. First, the terminal hydroxyl group is activated by converting it into a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the Hydroxy-PEG6-t-butyl ester with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534).

In the second step, the activated PEG linker undergoes nucleophilic substitution with a thioacetate source. A common method involves reacting the mesylated or tosylated PEG with potassium thioacetate. This reaction displaces the leaving group and forms the thioester bond, yielding the final S-acetyl-PEG6-t-butyl ester product. The S-acetyl group serves as a stable protecting group for the thiol, which can later be deprotected to reveal a reactive sulfhydryl group for conjugation to biomolecules or other molecular fragments. One described method involves the activation of a hydroxyl end group and subsequent reaction with potassium carbonate and thioacetic acid to yield a thioacetate end group. nih.gov

Table 1: Key Reagents in the Synthesis of S-acetyl-PEG6-t-butyl ester from Hydroxy-PEG6-t-butyl ester

ReagentFormulaRole
Hydroxy-PEG6-t-butyl esterHO-(CH₂)₂-(O(CH₂)₂)₅-O-(CH₂)₂-COOC(CH₃)₃Starting Material
Methanesulfonyl ChlorideCH₃SO₂ClActivating Agent
p-Toluenesulfonyl ChlorideCH₃C₆H₄SO₂ClActivating Agent
Triethylamine(C₂H₅)₃NBase
Potassium ThioacetateCH₃COSKThioacetylating Agent

3 Alkyne- and Azide-PEG-t-butyl Esters for Click Chemistry Approaches

Alkyne- and Azide-functionalized PEG-t-butyl esters are not direct precursors to S-acetyl-PEG6-t-butyl ester, but are crucial components in related synthetic strategies, particularly those employing "click chemistry". nih.govnih.gov Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for linking molecular fragments. nih.govresearchgate.net This bioorthogonal reaction allows for the assembly of complex molecules, such as PROTACs, in a modular fashion. tocris.comiris-biotech.de

In the context of PROTAC development, a researcher might use an alkyne-functionalized PEG linker to connect a ligand for a target protein to an azide-functionalized ligand for an E3 ubiquitin ligase, or vice versa. tocris.comunibo.it This forms a stable triazole linkage between the two parts of the chimeric molecule. researchgate.net

The relevance of these click chemistry reagents to S-acetyl-PEG6-t-butyl ester lies in the concept of orthogonal chemical ligation. A synthetic plan for a complex molecule could involve a click chemistry step to join two major components, followed by the introduction of an S-acetyl-PEG6-t-butyl ester at a different, non-interfering site on one of the components. After deprotection of the S-acetyl group to a thiol, this third functionality can be used for further modification, such as attachment to a cysteine residue on a protein or another molecular tag. medchemexpress.com This provides a powerful and versatile "toolbox" for chemists to construct multi-component systems with a high degree of control. tocris.combiochempeg.com

The use of these different functionalized PEG linkers—S-acetyl, alkyne, and azide (B81097)—in concert allows for the strategic and sequential assembly of complex biomolecular conjugates. nih.gov

Table 2: Comparison of Functionalized PEG-t-butyl Esters in Synthesis

Linker TypeFunctional GroupKey ReactionPrimary Use in Synthesis
S-acetyl-PEG-t-butyl ester-S-C(O)CH₃Thiol-ene/maleimide (B117702) reaction (after deprotection)Introduction of a thiol group for conjugation. medchemexpress.com
Alkyne-PEG-t-butyl ester-C≡CHCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Modular assembly of molecules via click chemistry. nih.govnih.gov
Azide-PEG-t-butyl ester-N₃Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Modular assembly of molecules via click chemistry. nih.govresearchgate.net

Chemical Transformations and Reaction Mechanisms of S Acetyl Peg6 T Butyl Ester

Selective Deprotection Chemistry of the tert-Butyl Ester Group

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. Its removal is a critical step in many synthetic pathways, allowing for subsequent reactions such as amide bond formation. The deprotection of the tert-butyl group is typically achieved under acidic conditions. smolecule.com

The acid-catalyzed hydrolysis of tert-butyl esters is a well-established transformation in organic synthesis. pearson.com The mechanism of this reaction is generally considered to be unimolecular (AAL1), involving the protonation of the ester's carbonyl oxygen. oup.com This is followed by the rate-determining step, which is the unimolecular cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding carboxylic acid. oup.comresearchgate.net The stability of the tert-butyl cation is a key driving force for this mechanism.

However, some studies suggest that for certain substrates like tert-butyl formate, an AAC2 mechanism, involving bimolecular attack of water on the protonated carbonyl, may be operative. oup.com The volume of activation for the hydrolysis of t-butyl acetate (B1210297) has been found to be close to zero, which supports a unimolecular mechanism. cdnsciencepub.com

Common reagents for acid-mediated deprotection include strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. Aqueous phosphoric acid has also been reported as an effective and milder reagent for this purpose. organic-chemistry.org

Lewis acids offer an alternative to Brønsted acids for the deprotection of tert-butyl esters, often providing milder reaction conditions and enhanced selectivity. Ytterbium triflate (Yb(OTf)3) has been shown to be an effective catalyst for the selective cleavage of tert-butyl esters in the presence of other ester groups like benzyl, allyl, and methyl esters. The reaction is typically carried out in a solvent like nitromethane (B149229) at moderately elevated temperatures.

Another commonly used Lewis acid is zinc bromide (ZnBr2) in dichloromethane (B109758) (DCM). nih.govacs.orgmanchester.ac.ukresearchgate.net This method has been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. nih.govacs.orgmanchester.ac.ukresearchgate.net While N-Boc and N-trityl groups are often labile under these conditions, other protecting groups may be compatible, allowing for selective deprotection in complex molecules. nih.govacs.orgmanchester.ac.ukresearchgate.net

CatalystSolventConditionsSelectivity
Ytterbium triflate (Yb(OTf)3)Nitromethane45-50°C, 5 mol% catalystSelective for t-butyl esters over benzyl, allyl, methyl, and propargyl esters.
Zinc Bromide (ZnBr2)Dichloromethane (DCM)Room TemperatureAllows for selective deprotection in the presence of certain other acid-labile groups. nih.govacs.orgmanchester.ac.ukresearchgate.net

Recent research has explored radical-mediated methods for the deprotection of tert-butyl groups. One such method utilizes the tris-4-bromophenylamminium radical cation (often referred to as "magic blue" or MB•+) in combination with a silane (B1218182) like triethylsilane. researchgate.netorganic-chemistry.orgnih.govresearchgate.netacs.org This system facilitates the catalytic cleavage of the C-O bond in tert-butyl esters under mild, transition-metal-free conditions. researchgate.netorganic-chemistry.orgnih.govresearchgate.netacs.org The proposed mechanism suggests that the radical cation acts as a Lewis acid, promoting the elimination of isobutene, while the silane aids in the formation of a silyl (B83357) ester. organic-chemistry.org This method has shown high yields and good chemoselectivity. organic-chemistry.orgnih.govresearchgate.netacs.org

The selective deprotection of the tert-butyl ester in a molecule like S-acetyl-PEG6-t-butyl ester, which also contains an S-acetyl group, relies on the differential stability of these protecting groups to various reaction conditions. The tert-butyl ester is sensitive to acidic conditions, while the S-acetyl group is more susceptible to basic or nucleophilic cleavage. researchgate.net This orthogonality allows for the selective removal of the tert-butyl group while leaving the S-acetyl group intact.

For instance, treatment with an acid like TFA will cleave the tert-butyl ester to reveal the carboxylic acid, without affecting the thioester. This selective deprotection is crucial for sequential functionalization of the linker molecule.

Deacetylation and Activation of the S-acetyl Moiety to Form Reactive Thiols

The S-acetyl group serves as a stable protecting group for the thiol functionality. google.com Thiols are highly reactive and prone to oxidation to disulfides, especially at pH values above 6. google.com The deacetylation of the S-acetyl group unmasks the reactive thiol, which can then participate in various conjugation reactions, such as maleimide (B117702) chemistry or disulfide bond formation. google.com

Deacetylation is typically achieved under basic conditions or through nucleophilic attack. researchgate.net Common reagents for this transformation include:

Hydroxylamine (B1172632): Often used for the deprotection of thioesters.

Sodium hydroxide (B78521) or potassium hydroxide: Basic hydrolysis effectively removes the acetyl group.

Hydrazine (B178648) hydrate: This reagent can selectively deacetylate thioacetates. researchgate.netacs.org

Sodium thiomethoxide: Provides a mild and selective method for thioacetate (B1230152) deprotection. researchgate.net

Dysprosium triflate (Dy(OTf)3): This Lewis acid has been shown to catalyze the S-deacetylation of functionalized thioesters. researchgate.net

Reaction Kinetics and Mechanisms of Functional Group Interconversion

The interconversion of the terminal functional groups of S-acetyl-PEG6-t-butyl ester involves distinct reaction kinetics and mechanisms.

The hydrolysis of the tert-butyl ester under acidic conditions, as mentioned, generally follows a first-order kinetic profile, consistent with a unimolecular AAL1 mechanism. cdnsciencepub.com The rate of this reaction is dependent on the acid concentration and the temperature.

The deacetylation of the S-acetyl group to form a thiol can proceed through different mechanisms depending on the conditions.

Base-catalyzed hydrolysis (BAC2): This is a common mechanism for ester hydrolysis in basic media. It involves the nucleophilic attack of a hydroxide ion on the thioester carbonyl, forming a tetrahedral intermediate which then collapses to release the thiolate and acetic acid. nih.gov

Nucleophilic catalysis: Reagents like hydrazine or thiomethoxide act as nucleophiles, attacking the acetyl group to form an intermediate that subsequently breaks down to yield the free thiol. researchgate.netacs.org

The kinetics of thioester hydrolysis and acyl transfer have been studied, and it is known that thioesters are more reactive towards soft nucleophiles like thiolates compared to hard oxygen nucleophiles like water. nih.govgonzaga.edu This inherent reactivity makes them valuable in biological and synthetic acyl transfer reactions. nih.govgonzaga.edu The rate of deacetylation can be influenced by factors such as pH, temperature, and the concentration of the deprotecting agent. nih.govnih.gov

The ability to selectively and sequentially deprotect and functionalize the two ends of S-acetyl-PEG6-t-butyl ester is a key feature of its utility as a heterobifunctional linker. nih.govsolubilityofthings.com The distinct mechanisms and reaction conditions required for the cleavage of the tert-butyl ester and the S-acetyl group provide the basis for this selectivity.

Advanced Functionalization and Derivatization Strategies Utilizing S Acetyl Peg6 T Butyl Ester

Amide Bond Formation for Bioconjugation and Ligand Attachment

One of the primary applications of the carboxylic acid end of the linker is the formation of stable amide bonds, a common strategy for attaching the linker to proteins, peptides, and other amine-containing molecules. mdpi.com

To facilitate amide bond formation, the carboxylic acid must first be activated. After deprotection of the t-butyl ester, typically using acidic conditions such as trifluoroacetic acid (TFA) or zinc bromide (ZnBr2), the resulting free carboxylic acid is converted into a more reactive form. broadpharm.comorganic-chemistry.orgnih.gov A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester. creativepegworks.combiochempeg.com This is commonly achieved using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. researchgate.netnih.gov The resulting NHS ester is significantly more reactive towards primary amines than the original carboxylic acid and is less susceptible to hydrolysis than other activated esters, improving the efficiency of the conjugation reaction. creativepegworks.comresearchgate.net

Table 1: Reaction Parameters for Carboxylic Acid Activation

Step Reagent Typical Conditions Key Outcome
Deprotection Trifluoroacetic acid (TFA) or ZnBr2 DCM as solvent, room temperature Cleavage of t-butyl ester to yield a free carboxylic acid. nih.govresearchgate.net

| Activation | EDC and NHS | pH 4.5-7.2, room temperature | Formation of a reactive NHS ester. researchgate.netwindows.net |

The NHS-activated PEG linker readily reacts with primary amino groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. biochempeg.comacs.org This reaction, known as amidation or acylation, is typically carried out in aqueous buffers at a pH range of 7 to 9. creativepegworks.combiochempeg.com The mild conditions and high specificity of the NHS-amine reaction make it a cornerstone of bioconjugation, allowing for the controlled attachment of the PEG linker to complex biomolecules with minimal side reactions. mdpi.comcreativepegworks.com This strategy is fundamental in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. biochempeg.comaxispharm.com

Click Chemistry Applications via Derived Alkyne or Azide (B81097) Functionalities

While S-acetyl-PEG6-t-butyl ester does not inherently contain an alkyne or azide, its structure can be modified to incorporate these functionalities, opening the door to "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility. broadpharm.com For instance, derivatives like Azido-PEG-t-butyl ester or Propargyl-PEG-t-butyl ester are commonly synthesized for these applications. dcchemicals.com The principles of using the PEG6 core in click chemistry remain the same.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted triazole ring from an azide and a terminal alkyne. researchgate.netnih.gov A PEG linker functionalized with an azide at one end and an alkyne at the other can be used to conjugate two different molecules with high efficiency. biochempeg.commdpi.com The reaction is typically catalyzed by a copper(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. researchgate.net CuAAC has been used to link PEG chains to various substrates, including biomolecules and nanoparticles. wiley.com

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. biochempeg.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. biochempeg.comtandfonline.com This makes SPAAC highly suitable for conjugations in living systems. mcmaster.ca A PEG linker can be functionalized with a DBCO group at one end and an azide-containing molecule at the other, enabling copper-free conjugation. biochempeg.comrsc.org Studies have shown that including a PEG linker can enhance SPAAC reaction rates. rsc.org

Table 2: Comparison of Click Chemistry Strategies

Reaction Key Components Catalyst Key Feature
CuAAC Terminal Alkyne, Azide Copper(I) (e.g., CuSO4/Sodium Ascorbate) High efficiency and formation of a stable 1,4-triazole linkage. researchgate.netwiley.com

| SPAAC | Strained Alkyne (e.g., DBCO), Azide | None (Copper-free) | Biocompatible, fast reaction kinetics without cytotoxic catalyst. biochempeg.commcmaster.ca |

Thiol-Mediated Bioconjugation Reactions

The S-acetyl group on the linker serves as a stable protecting group for a thiol. acs.org Deprotection, often achieved with a base such as hydroxylamine (B1172632) or sodium hydroxide (B78521), exposes the free sulfhydryl (-SH) group. nih.gov This highly nucleophilic thiol can then be used in a variety of specific bioconjugation reactions.

One of the most common applications is the reaction of the thiol with a maleimide (B117702) group. axispharm.combroadpharm.com This Michael addition reaction occurs readily at a pH between 6.5 and 7.5, forming a stable thioether bond. broadpharm.comacs.org This thiol-maleimide chemistry is widely used to couple PEG linkers to proteins at specific cysteine residues. axispharm.comnih.gov However, the resulting thiosuccinimide linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation. creativepegworks.comcreativepegworks.com Research has focused on developing more stable maleimide-thiol adducts to overcome this limitation. creativepegworks.com

Orthogonal Functionalization Approaches

The strategic design of S-acetyl-PEG6-t-butyl ester, featuring two distinct terminal protecting groups, facilitates a powerful methodology known as orthogonal functionalization. This approach allows for the sequential and selective deprotection and derivatization of each end of the polyethylene (B3416737) glycol (PEG) linker, enabling the synthesis of complex, heterobifunctional molecules with a high degree of control. The orthogonality is predicated on the differential chemical lability of the S-acetyl and t-butyl ester protecting groups; the former is susceptible to basic or nucleophilic cleavage, while the latter is readily removed under acidic conditions. acs.orgpeptide.comiris-biotech.de This section details the strategies for the stepwise modification of S-acetyl-PEG6-t-butyl ester.

The core principle of the orthogonal functionalization of S-acetyl-PEG6-t-butyl ester is the ability to deprotect one functional group while the other remains intact. This allows for the introduction of a desired molecular entity at one terminus, followed by the deprotection and subsequent reaction at the other terminus. This stepwise approach is fundamental in the construction of precisely defined molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where specific connectivity is paramount. nih.govmdpi.com

The typical workflow for the orthogonal functionalization of S-acetyl-PEG6-t-butyl ester can proceed via two primary pathways:

Deprotection of the t-butyl ester followed by functionalization of the resulting carboxylic acid.

Deprotection of the S-acetyl group followed by functionalization of the resulting thiol.

The choice of pathway is often dictated by the nature of the molecules to be conjugated and their compatibility with the required reaction conditions.

A common first step involves the deprotection of the t-butyl ester to unmask the carboxylic acid. This is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). iris-biotech.demdpi.com The reaction is generally rapid and clean, yielding the corresponding carboxylic acid-PEG-thioacetate.

Once the carboxylic acid is exposed, it can be activated for subsequent coupling reactions, most notably the formation of an amide bond with a primary or secondary amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. acs.org Alternatively, more advanced coupling agents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are frequently employed for their high efficiency and mild reaction conditions. mdpi.com

Following the successful functionalization of the carboxyl terminus, the S-acetyl group at the other end of the PEG linker can be removed to reveal the reactive thiol. This is typically accomplished under basic conditions. A mild and effective method involves treatment with hydroxylamine, which selectively cleaves the thioester bond. Other methods include the use of bases such as sodium hydroxide or sodium methoxide (B1231860) in methanol (B129727), followed by a reduction step if disulfide formation is a concern. The resulting free thiol is a potent nucleophile and can be chemoselectively reacted with a variety of electrophilic partners. A particularly widespread application is the Michael addition reaction with maleimides to form a stable thioether linkage, a cornerstone of many bioconjugation strategies. nih.gov

The following interactive data tables provide representative conditions for the orthogonal deprotection and subsequent functionalization of S-acetyl-PEG6-t-butyl ester.

Table 1: Representative Conditions for Orthogonal Deprotection

Functional GroupDeprotection ReagentSolventTemperatureTimeNotes
t-Butyl EsterTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hoursYields the free carboxylic acid. The other terminus remains S-acetyl protected. iris-biotech.demdpi.com
S-AcetylHydroxylamine (NH2OH)Methanol/WaterRoom Temperature30-60 minutesA mild method to generate the free thiol. nih.gov
S-AcetylSodium Hydroxide (NaOH)MethanolRoom Temperature15-30 minutesA stronger base for thioester cleavage. May require subsequent reduction.

Table 2: Representative Conditions for Stepwise Functionalization

Reaction StepReactant 1Reactant 2Coupling/Reaction ConditionsSolventProduct
Pathway 1: Carboxylic Acid Functionalization First
1. Amide CouplingHOOC-PEG6-SAcAmine-containing moleculeHATU, DIPEADMFAmide-PEG6-SAc
2. Thiol ConjugationAmide-PEG6-SHMaleimide-containing moleculepH 6.5-7.5 bufferAqueous/Organic mixtureAmide-PEG6-S-Maleimide
Pathway 2: Thiol Functionalization First
1. Thiol-Maleimide ConjugationHS-PEG6-COOtBuMaleimide-containing moleculepH 6.5-7.5 bufferAqueous/Organic mixtureMaleimide-S-PEG6-COOtBu
2. Amide CouplingMaleimide-S-PEG6-COOHAmine-containing moleculeEDC, NHSDMF/DCMMaleimide-S-PEG6-Amide

These orthogonal functionalization strategies underscore the versatility of S-acetyl-PEG6-t-butyl ester as a heterobifunctional linker. The ability to perform sequential, chemoselective modifications at each terminus allows for the precise assembly of complex molecular constructs for a wide array of applications in chemical biology, drug delivery, and materials science. nih.govacs.org

Applications in Chemical Biology and Biomedical Research Design

Design and Synthesis of Prodrug Conjugates

The strategic design of prodrugs is a fundamental aspect of pharmaceutical science, aiming to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents while minimizing off-target effects. sciensage.info S-acetyl-PEG6-t-butyl ester serves as a critical component in the synthesis of carrier-linked prodrugs, where a drug is covalently attached to a carrier moiety, like PEG, via a temporary linkage. urjc.es

Chemical Strategies for Enhancing Metabolic Stability of Prodrugs

A significant challenge in drug development is the poor in vivo stability of many therapeutic molecules, which can be susceptible to rapid enzymatic degradation. mdpi.com This leads to a short biological half-life and reduced bioavailability. mdpi.com The "PEGylation" of drugs, or the attachment of PEG chains, is a widely adopted strategy to overcome this limitation. mdpi.com

The incorporation of a PEG linker, such as the one derived from S-acetyl-PEG6-t-butyl ester, can shield the conjugated drug from enzymatic attack. purepeg.comcreativepegworks.com This "stealth effect" provided by the flexible and hydrophilic PEG chain sterically hinders the approach of metabolizing enzymes, thereby increasing the metabolic stability of the prodrug. purepeg.comcreativepegworks.comtandfonline.com This enhanced stability prolongs the circulation time of the drug in the bloodstream, allowing for more efficient delivery to the target site. purepeg.comtandfonline.com

Research has demonstrated a correlation between the length of the PEG chain and the metabolic stability of the resulting conjugate. For instance, in a study involving peptide-based radiopharmaceuticals, increasing the PEG chain length from two to six units resulted in a progressive increase in the compound's half-life in human serum. mdpi.com This highlights the role of the PEG linker's size in protecting the drug from degradation.

Table 1: Effect of PEG Chain Length on Metabolic Half-Life

PEG Chain Length Half-Life in Human Serum (hours)
PEG2 246
PEG4 407
PEG6 584
PEG12 407

This interactive table is based on data from a study on lutetium-177 (B1209992) radiolabeled bombesin (B8815690) antagonists, illustrating how metabolic stability is affected by the length of the PEG linker. mdpi.com

Linker Chemistry for Triggered or Controlled Release Mechanisms in Drug Delivery Systems

A key feature of advanced drug delivery systems is the ability to release the therapeutic agent at a specific target site or in response to a particular stimulus. purepeg.compurepeg.com This controlled release minimizes systemic exposure and associated toxicity. purepeg.com S-acetyl-PEG6-t-butyl ester is instrumental in designing such systems due to its cleavable functionalities.

The ester linkage in a prodrug conjugate can be designed to be susceptible to hydrolysis by specific enzymes that are overexpressed in target tissues, such as tumors. sciensage.infocd-bioparticles.net This enzyme-mediated cleavage releases the active drug precisely where it is needed. sciensage.info Similarly, linkers can be engineered to be sensitive to the unique microenvironment of diseased tissues, such as a lower pH in tumors, which can trigger the hydrolysis of an acid-labile linker and subsequent drug release. purepeg.comtandfonline.com The t-butyl ester group of S-acetyl-PEG6-t-butyl ester, for example, can be deprotected under acidic conditions. broadpharm.com

The S-acetyl group protects a thiol, which can be deprotected to form a disulfide bond. Disulfide bonds are stable in the general circulation but are readily cleaved in the reducing intracellular environment, providing another mechanism for controlled drug release inside target cells. cd-bioparticles.net

Role in Targeted Protein Degradation Research (e.g., PROTAC Molecule Synthesis)

Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

S-acetyl-PEG6-t-butyl ester and similar PEG-containing linkers are frequently used in the synthesis of PROTACs. dcchemicals.comtargetmol.comdcchemicals.com The linker plays a crucial role in the efficacy of the PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.

The PEG component of the linker often enhances the solubility and cell permeability of the PROTAC molecule, which are critical for its biological activity. acs.org The bifunctional nature of S-acetyl-PEG6-t-butyl ester allows for the sequential attachment of the POI ligand and the E3 ligase ligand, facilitating the modular synthesis of PROTAC libraries for optimization. sigmaaldrich.com Its incorporation into PROTACs can be achieved through various chemical reactions after deprotection of the terminal groups. sigmaaldrich.com For example, a derivative, Amino-PEG6-t-butyl ester, is used in the synthesis of PROTACs for targeted protein degradation. sigmaaldrich.com

Development of Bioconjugated Probes for Molecular Imaging and Biological Pathway Elucidation

Bioconjugated probes are essential tools for visualizing and studying biological processes in real-time. These probes typically consist of a targeting moiety (e.g., a small molecule, peptide, or antibody) connected to a reporter molecule (e.g., a fluorescent dye or a radioisotope) via a chemical linker. axispharm.com S-acetyl-PEG6-t-butyl ester is a suitable linker for constructing such probes.

The hydrophilic PEG chain can improve the solubility of the probe in aqueous biological environments and minimize non-specific binding, leading to a better signal-to-noise ratio in imaging experiments. mdpi.com For instance, fluorescent PEG linkers are used to tag proteins for cellular imaging studies. axispharm.com

In the context of Positron Emission Tomography (PET), a powerful in vivo imaging technique, PEGylation of peptide-based radiotracers has been shown to improve their pharmacokinetic properties, leading to increased tumor uptake and reduced kidney uptake. mdpi.comnih.gov This results in clearer images and a more accurate assessment of disease state. The development of radiopharmaceuticals for imaging often involves linking a chelator for a radioisotope like Technetium-99m (99mTc) to a targeting peptide, a process where a PEG linker can be beneficial. nih.govulisboa.pt

A study involving a PD-L1 targeting ligand-tetrazine conjugate (LTzC) for bioorthogonal imaging and therapy utilized a BocNH-PEG6-COOH spacer, a derivative of the compound of interest, to connect the targeting molecule to the functional components. acs.org This demonstrates the utility of such linkers in creating complex, multifunctional probes for theranostic applications. acs.org

Utility in Modulating the Aqueous Solubility and Pharmacokinetic Profile of Conjugated Compounds

Poor aqueous solubility is a common challenge in drug development that can limit a compound's absorption and bioavailability. nih.gov The prodrug approach is often employed to overcome this issue by transiently modifying the drug molecule to enhance its solubility. urjc.esnih.gov

PEGylation is a well-established method for increasing the water solubility of hydrophobic molecules. mdpi.comnih.govaxispharm.com The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can improve the solubility of a conjugated compound in aqueous media. broadpharm.comchemdad.com S-acetyl-PEG6-t-butyl ester, with its six PEG units, can significantly enhance the solubility of poorly soluble drugs upon conjugation. broadpharm.comaxispharm.com

Table 2: Summary of Pharmacokinetic Effects of PEGylation

Pharmacokinetic Parameter Effect of PEGylation Rationale
Circulation Half-Life Increased Reduced renal clearance and protection from enzymatic degradation. purepeg.comtandfonline.com
Aqueous Solubility Increased The hydrophilic nature of the PEG chain enhances solubility in aqueous environments. broadpharm.comchemdad.com
Metabolic Stability Increased Steric hindrance from the PEG chain shields the drug from metabolizing enzymes. purepeg.comcreativepegworks.com
Tissue Distribution Altered Modified physicochemical properties can lead to changes in organ and tissue accumulation. tandfonline.com

This interactive table summarizes the general effects of conjugating a compound with a PEG linker, such as S-acetyl-PEG6-t-butyl ester, on its pharmacokinetic properties.

Applications in Advanced Materials Science Research

Surface Modification and Functionalization of Nanomaterials (e.g., Fluorescent Nanodiamonds)

The surface properties of nanomaterials are a critical determinant of their behavior and utility in various applications. Surface modification is a key strategy to enhance properties such as stability in biological fluids, biocompatibility, and targeting specificity. frontiersin.org Polyethylene (B3416737) glycol (PEG) is a widely used polymer for the surface modification of nanoparticles, as it can create a hydrophilic layer that prevents aggregation and reduces non-specific protein adsorption. frontiersin.orgrsc.org

S-acetyl-PEG6-t-butyl ester is particularly well-suited for the functionalization of nanomaterials like fluorescent nanodiamonds (FNDs). FNDs are promising materials for biological imaging and sensing, but their pristine surfaces often require modification to ensure stability and enable further conjugation with biomolecules. mdpi.comnih.gov The functionalization process with S-acetyl-PEG6-t-butyl ester can be envisioned as a two-step process. First, the t-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled to amine groups present on the surface of the FNDs. Subsequently, the deprotection of the S-acetyl group exposes the thiol, which can be used for further conjugation with other molecules of interest, such as targeting ligands or therapeutic agents. nih.gov This strategy allows for the creation of multifunctional FNDs with enhanced biocompatibility and specific targeting capabilities.

A general approach for functionalizing nanodiamonds involves creating carboxylic acid groups on their surface, which can then be reacted with amine-terminated molecules. mdpi.comresearchgate.net While not explicitly detailing the use of S-acetyl-PEG6-t-butyl ester, the principle of using PEG linkers with reactive end groups is a common strategy in the field. researchgate.net

Table 1: Research Findings on Nanomaterial Surface Modification

Nanomaterial Modification Strategy Outcome
Fluorescent Nanodiamonds (FNDs) Covalent attachment of biotin (B1667282) via a PEG linker to surface carboxylic acid groups. researchgate.net Significantly increased the density of functional biotin on the FND surface, enabling strong binding to streptavidin. researchgate.net
Iron Oxide and Silica (B1680970) Nanoparticles Coating with PEG-2000. frontiersin.org Increased biocompatibility and stability of the nanoparticles. frontiersin.org
Gold Nanoparticles Modification with cyclic PEG-3000. frontiersin.org Significantly improved colloidal stability at elevated temperatures. frontiersin.org

Integration into Polymeric Architectures for Advanced Materials Development

The synthesis of well-defined polymeric architectures is crucial for the development of advanced materials with tailored properties. S-acetyl-PEG6-t-butyl ester can serve as a versatile building block or initiator for the synthesis of block copolymers and other complex polymeric structures. The ability to selectively deprotect the terminal groups allows for sequential polymerization or conjugation steps, leading to polymers with precise control over their composition and architecture.

For instance, the carboxylic acid end (after deprotection) can be used to initiate the ring-opening polymerization of cyclic esters or N-carboxyanhydrides, leading to the formation of block copolymers with a PEG segment. The terminal thiol group (after deprotection) can participate in thiol-ene "click" chemistry or other thiol-based ligation reactions to attach other polymer chains or functional molecules. This approach enables the creation of amphiphilic block copolymers, which can self-assemble into various nanostructures such as micelles and vesicles, with potential applications in drug delivery and nanotechnology. nih.gov The integration of the flexible and hydrophilic PEG chain can significantly influence the properties of the resulting polymeric material, enhancing its solubility and biocompatibility. acs.org

Engineering of Stimuli-Responsive Systems and Smart Materials

Stimuli-responsive materials, or "smart materials," are designed to undergo significant changes in their properties in response to external triggers such as temperature, pH, light, or specific biomolecules. frontiersin.orge3s-conferences.org These materials are of great interest for a variety of applications, including drug delivery, tissue engineering, and sensors. frontiersin.orgnih.gov

S-acetyl-PEG6-t-butyl ester can be incorporated into polymeric structures to create stimuli-responsive systems. For example, the thiol group, once deprotected, can be used to attach moieties that are sensitive to a particular stimulus. The PEG linker itself can contribute to the thermoresponsive behavior of certain polymers in aqueous solutions. nih.govmdpi.com By strategically placing this linker within a polymer network, it is possible to modulate the swelling, degradation, or drug release properties of the material in response to specific environmental cues. The development of smart hydrogels, for instance, often relies on the precise arrangement of hydrophilic and hydrophobic segments, and the PEG chain of S-acetyl-PEG6-t-butyl ester can play a crucial role in tuning these interactions. scispace.comresearchgate.net

Table 2: Examples of Stimuli-Responsive Polymer Systems

Polymer System Stimulus Response Application
Poly(N-isopropylacrylamide) (PNIPAM) Temperature Undergoes a soluble-to-insoluble phase transition above its lower critical solution temperature (LCST). mdpi.com Drug delivery, tissue engineering. mdpi.com
Poly(ethylene glycol) (PEG)-based hydrogels Temperature, pH Reversible phase transitions. e3s-conferences.org Cartilage tissue engineering, drug delivery. e3s-conferences.org

Cross-linking Reagent in Hydrogel and Polymeric Network Formation

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. mdpi.com They are widely used in biomedical applications due to their biocompatibility and similarity to natural tissues. The properties of a hydrogel are largely determined by the nature of the polymer and the cross-linking agent used. mdpi.com

S-acetyl-PEG6-t-butyl ester, with its two reactive ends, can function as a cross-linking agent to form hydrogels. After deprotection, the two terminal groups—a thiol and a carboxylic acid—can react with appropriate functional groups on polymer chains to form a cross-linked network. For example, the carboxylic acid can form amide bonds with amine-functionalized polymers, while the thiol can react with maleimide-functionalized polymers via Michael addition. This dual reactivity allows for the creation of hydrogels with well-defined network structures. The length and flexibility of the PEG6 spacer can influence the mechanical properties and swelling behavior of the resulting hydrogel. The use of a heterobifunctional cross-linker like S-acetyl-PEG6-t-butyl ester provides greater control over the cross-linking process compared to homobifunctional cross-linkers, enabling the formation of more complex and functional hydrogel networks. nih.gov

Analytical Methodologies for Research Characterization of S Acetyl Peg6 T Butyl Ester and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Synthesized Conjugates

Spectroscopic methods are indispensable for confirming the covalent structure and the presence of specific functional groups in S-acetyl-PEG6-t-butyl ester and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of polyethylene (B3416737) glycol (PEG) chains and confirming the successful attachment of functional groups. rsc.orgrsc.org High-resolution NMR is particularly effective for determining the molecular weight of PEGs by comparing the signals of the repeating ethylene (B1197577) glycol units to those of the end groups. wiley.com

In the context of S-acetyl-PEG6-t-butyl ester, ¹H NMR spectroscopy can be used to verify the presence of the S-acetyl and t-butyl ester moieties. The protons of the PEG backbone typically exhibit a characteristic signal, while the protons of the acetyl and t-butyl groups will have distinct chemical shifts. acs.org For instance, the disappearance of the hydroxyl peak in the NMR spectrum of a PEG starting material can indicate successful modification with other functional groups. researchgate.net The integration of these signals allows for the quantification of the degree of functionalization. Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the mobility of the polymer and help differentiate between covalently bound and free molecules. rsc.org

Table 1: Representative ¹H NMR Data for PEG Derivatives

Functional Group Typical Chemical Shift (ppm) Multiplicity
PEG Backbone (-CH₂CH₂O-) 3.5 - 3.7 Multiplet
Terminal Hydroxyl (-OH) ~4.56 (in DMSO-d₆) Triplet
Acetyl Methyl (-COCH₃) ~2.3 Singlet
t-Butyl (-C(CH₃)₃) ~1.4 Singlet

Note: Chemical shifts can vary depending on the solvent and the specific molecular environment.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the chemical bonds and functional groups present in a molecule. ajol.info In the analysis of S-acetyl-PEG6-t-butyl ester, FTIR can confirm the presence of key functional groups through their characteristic vibrational frequencies. mdpi.com

The spectrum of a PEGylated compound will show strong C-O stretching vibrations from the ether linkages of the PEG backbone. researchgate.net The successful incorporation of the S-acetyl and t-butyl ester groups can be confirmed by the appearance of specific absorption bands. For instance, the C=O stretching vibration of the ester group is typically observed around 1735 cm⁻¹. sci-hub.semdpi.com The presence of the thioester will also give rise to a characteristic C=O stretching band. Changes in the FTIR spectrum compared to the starting materials can indicate the formation of new chemical bonds and the successful synthesis of the desired product. ajol.info

Table 2: Key FTIR Absorption Bands for S-acetyl-PEG6-t-butyl ester

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-O (Ether) Stretching 1050 - 1150
C=O (Ester) Stretching ~1735
C=O (Thioester) Stretching ~1690 - 1715

Mass Spectrometry for Molecular Weight and Purity Assessment of Reaction Products

Mass spectrometry is a critical analytical tool for determining the molecular weight and assessing the purity of S-acetyl-PEG6-t-butyl ester and its derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly well-suited for the analysis of polymers and oligomers like PEG and its conjugates. nih.gov This technique can provide information on the molecular weight distribution of the polymer, a key parameter for PEGylated compounds. acs.orgresearchgate.net MALDI-ToF MS can resolve individual oligomers within a heterogeneous PEGylated sample, allowing for a detailed characterization of the product mixture. nih.gov The selection of an appropriate matrix and cationization agent is crucial for effective ionization and obtaining high-quality spectra. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous identification of S-acetyl-PEG6-t-butyl ester and its derivatives. nih.gov This precision allows for the determination of the elemental composition of a molecule, confirming its identity. HRMS is also invaluable for identifying and characterizing impurities and degradation products that may be present in the sample. The use of internal standards, such as PEG 600, can be employed for exact mass calibration. nih.gov

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for analyzing complex mixtures and studying the degradation of PEGylated compounds. acs.orgresearchgate.net LC separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of each component. acs.org This is especially useful for monitoring the progress of a reaction or for identifying and quantifying degradation products that may form over time. nih.gov LC-MS/MS can also be used to study the in vivo fate of PEGylated molecules by analyzing biological matrices. acs.orgresearchgate.net Data-independent acquisition methods can be employed for the simultaneous determination of the PEGylated molecule and its breakdown products. nih.gov

Table 3: Comparison of Mass Spectrometry Techniques

Technique Primary Application Advantages Limitations
MALDI-ToF MS Molecular weight distribution of polymers High throughput, tolerant to some impurities, good for large molecules. researchgate.net Can have lower resolution for complex mixtures. acs.org
HRMS Precise mass determination and formula confirmation High accuracy and resolution, enables elemental composition determination. nih.gov May require more sample preparation and expertise.

Chromatographic Separations for Purification and Quantitative Analysis of Reaction Mixtures

The characterization, purification, and quantitative analysis of S-acetyl-PEG6-t-butyl ester and its derivatives rely heavily on chromatographic techniques. These methods are essential for monitoring reaction progress, isolating desired products, and ensuring the purity of the final compounds. The unique physicochemical properties of PEGylated molecules, which combine the characteristics of a polyethylene glycol (PEG) chain and a small molecule moiety, necessitate specialized and carefully optimized chromatographic strategies. nih.gov

High-performance liquid chromatography (HPLC) stands out as a primary analytical tool for both quantitative analysis and purification of reaction mixtures containing S-acetyl-PEG6-t-butyl ester. Its high resolution, sensitivity, and reproducibility make it ideal for separating complex mixtures that may include starting materials, reagents, intermediates, and the final product. The heterogeneity often associated with PEGylation reactions further underscores the need for powerful separation techniques like HPLC to ensure product quality. ingenieria-analitica.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the separation, identification, and quantification of components in a mixture. For S-acetyl-PEG6-t-butyl ester and its derivatives, several HPLC modes and detection methods are employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode used for analyzing PEGylated small molecules. In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase. The retention of PEGylated compounds in RP-HPLC is complex, influenced by both the hydrophobicity of the parent molecule and the chain length of the attached PEG. nih.gov Studies have shown that for some PEGylated species, the retention time can increase with the length of the PEG chain. nih.gov Mobile phases usually consist of a gradient mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. thermofisher.comnih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume in solution. sigmaaldrich.com This technique is particularly useful for analyzing the molecular weight distribution of PEGylated compounds and detecting the presence of aggregates or unreacted PEG polymers. sigmaaldrich.com It is a robust method that often uses an aqueous mobile phase, such as a phosphate (B84403) buffer. sigmaaldrich.com

HPLC Detection Methods: The choice of detector is critical for accurate analysis.

UV-Vis Detection: This is a standard detection method, but its sensitivity for PEG compounds can be low as the PEG chain itself lacks a strong chromophore. However, it is effective for quantifying any components of the reaction mixture that contain UV-active groups, such as aromatic rings. thermofisher.com

Charged Aerosol Detection (CAD): CAD is a powerful detection method that provides a near-universal response for non-volatile analytes, regardless of their spectral properties. This makes it exceptionally useful for quantifying species that are invisible to UV detectors, such as free PEG reagents or the S-acetyl-PEG6-t-butyl ester itself if the attached molecule is not UV-active. thermofisher.com It can be used in conjunction with UV detection to provide comprehensive information about all components in a reaction mixture. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC/MS) is an invaluable tool for the definitive identification of reaction products and impurities. ingenieria-analitica.com It provides molecular weight information that confirms the structure of the desired product and helps in characterizing byproducts. Techniques such as using a post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the resulting mass spectra for heterogeneous PEG samples, aiding in data interpretation. ingenieria-analitica.com

Quantitative Analysis of Reaction Mixtures

HPLC is the cornerstone for the quantitative monitoring of reactions involving S-acetyl-PEG6-t-butyl ester. By taking aliquots from the reaction at various time points, the consumption of reactants and the formation of products can be accurately tracked. thermofisher.com This allows for the optimization of reaction conditions, such as temperature, time, and stoichiometry of reagents, to maximize yield and minimize impurity formation. thermofisher.com A well-developed HPLC method with established linearity, precision, and accuracy is crucial for reliable quantitative data.

Below is a table representing typical HPLC conditions that could be adapted for the analysis of reaction mixtures containing S-acetyl-PEG6-t-butyl ester derivatives.

ParameterCondition 1: RP-HPLCCondition 2: SEC
Column C18, 4.6 x 150 mm, 3.5 µmSEC-300, 7.8 x 300 mm, 3 µm sigmaaldrich.com
Mobile Phase A 0.1% Formic Acid in Water nih.gov150 mM Sodium Phosphate, pH 7.0 sigmaaldrich.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.govN/A
Gradient 5% to 95% B over 20 minutesIsocratic
Flow Rate 1.0 mL/min0.5 mL/min sigmaaldrich.com
Column Temp. 30 °C25 °C sigmaaldrich.com
Detector UV (220 nm), CAD, MSRefractive Index (RI) sigmaaldrich.com
Injection Vol. 5 µL10 µL sigmaaldrich.com

This table is a composite representation of typical starting conditions and does not represent a specific validated method.

The following interactive table illustrates hypothetical data from monitoring a reaction where a substrate is converted to a PEGylated product using S-acetyl-PEG6-t-butyl ester, followed by deprotection. The data would be obtained from the peak areas in the HPLC chromatograms.

Reaction Time (hours)Substrate Peak Area (%)S-acetyl-PEG6-t-butyl ester Peak Area (%)Product Peak Area (%)
050.050.00.0
135.234.830.0
410.511.178.4
81.21.597.3
12<0.10.299.8

This table contains simulated data for illustrative purposes.

Purification using Chromatographic Separations

Following a synthesis reaction, the crude product mixture requires purification to isolate the target compound, S-acetyl-PEG6-t-butyl ester or its derivative.

Flash Column Chromatography: This is the most common technique for the preparative-scale purification of organic compounds. nih.govresearchgate.netgoogle.com The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity. nih.govtcichemicals.com Common solvent systems for compounds like t-butyl esters include gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758). nih.govresearchgate.net Fractions are collected and analyzed (often by thin-layer chromatography or HPLC) to identify and combine those containing the pure product.

Preparative HPLC: For separations that are too difficult for flash chromatography, preparative HPLC can be used. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. This method offers significantly higher resolution, allowing for the separation of closely related impurities from the final product.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis and Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For a molecule like S-acetyl-PEG6-t-butyl ester, DFT is instrumental in analyzing the mechanisms of reactions involving its terminal functional groups.

Research into related compounds demonstrates that DFT calculations can elucidate the intricate steps of thioester formation and cleavage. For instance, studies on the O-to-S acyl transfer, a key reaction in synthesizing peptide thioesters, have used DFT to map the reaction pathway. These calculations show that the transfer typically proceeds through an anionic stepwise mechanism, with the cleavage of the C-O bond being the rate-limiting step researchgate.net. Similarly, DFT has been employed to investigate the reverse reaction, the hydrolysis of thioesters, revealing that it also follows a stepwise process where the initial attack of a hydroxide (B78521) ion is rate-determining researchgate.net.

Furthermore, DFT is crucial for predicting the outcomes of reactions involving the deprotected thiol group. The radical-mediated thiol-ene "click" reaction, a common application for thiol-containing linkers, has been extensively modeled using DFT. researchgate.netacs.org These studies analyze the kinetics and thermodynamics of the propagation and chain-transfer steps, providing insights into reaction rates and stereoselectivity. Computational models have shown that the stability of the sulfur and intermediate radicals are key factors governing the reaction's efficiency researchgate.net. DFT calculations, often using functionals like M06-2X, have proven effective in predicting activation barriers and reaction energetics for such processes researchgate.netacs.org.

Table 1: Representative DFT-Calculated Energetic Barriers for Thioester and Thiol Reactions

Reaction Type System Functional/Basis Set Calculated Activation Energy (kcal/mol) Reference
O-to-S Acyl Transfer Peptide Model B3LYP/6-31G(d) 17-20 researchgate.net
Thioester Hydrolysis Model Thioester B3LYP/6-31+G(d,p) ~15 researchgate.net
Thiol-Ene Propagation Methyl Mercaptan + Propene M06-2X/6-31+G(d,p) ~5.5 acs.org
Thiol-Ene Chain Transfer Methyl Mercaptan + Propene M06-2X/6-31+G(d,p) ~8.0 acs.org

Computational Modeling of Molecular Interactions within Conjugates

Modeling studies on PEGylated proteins have shown that the PEG chain can significantly alter the conformational landscape of the attached molecule. nih.gov The flexible and hydrophilic nature of the PEG linker, which is well-represented in computational models, allows it to explore a large conformational space. This can lead to a "shielding" effect, where the PEG chain wraps around the surface of a conjugated protein, potentially masking epitopes or altering interaction sites nih.gov.

The terminal groups—S-acetyl and t-butyl ester—also contribute to the interaction profile. The t-butyl ester group introduces a bulky, hydrophobic character at one end, which can influence aggregation behavior or interaction with nonpolar surfaces. Upon hydrolysis to a carboxylate, this terminus becomes charged and hydrophilic, drastically changing its interaction potential. Computational models can predict how these changes in charge and hydrophobicity affect the stability and binding affinity of the conjugate. Docking studies and molecular dynamics simulations on similar systems have been used to rationalize how different linker compositions and conjugation sites can lead to distinct and stable ternary complexes, for example, in PROTACs where linkers are crucial nih.gov.

Molecular Dynamics Simulations of PEGylated Systems in Aqueous Environments

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of molecules in solution. For S-acetyl-PEG6-t-butyl ester and its conjugates, MD simulations in explicit water environments reveal critical information about hydration, conformational flexibility, and interactions with the solvent.

MD simulations of PEG oligomers in water have shown that the ether oxygens of the PEG backbone form hydrogen bonds with surrounding water molecules, creating a structured hydration shell. rsc.orgnih.gov This hydration is a key factor in the high aqueous solubility and "stealth" properties of PEGylated materials. Studies analyzing the structure of water around PEG linkers have identified different water populations, including intermediate and non-freezing water, which are formed due to interactions with the ether and terminal ester or hydroxyl groups rsc.orgrsc.org.

The conformational dynamics of the PEG chain itself are a central focus of MD studies. Simulations have revealed that even though a PEG chain has a certain theoretical maximum length, its actual end-to-end distance in solution is often much shorter due to its flexibility and coiling oup.com. For a PEG6 linker, simulations would capture the rapid conformational changes and the distribution of its end-to-end distances. These dynamics are critical for understanding how the linker orients its terminal functional groups for reaction or interaction with a target. The choice of force field (e.g., OPLS-AA, CHARMM) is crucial for accurately representing the intermolecular interactions between PEG, water, and any conjugated molecule nih.govresearchgate.net.

Table 2: Typical Parameters for Molecular Dynamics Simulations of PEGylated Systems

Parameter Typical Value / Method Purpose Reference
Force Field OPLS-AA, CHARMM, AMBER Describes the potential energy of the system. nih.govresearchgate.net
Water Model TIP3P, SPC/E, TIP4P/2005 Explicitly represents solvent molecules. nih.gov
Simulation Time 100 ns - 1 µs Allows for sampling of conformational space. oup.com
Ensemble NPT (Isothermal-Isobaric) Maintains constant number of particles, pressure, and temperature. oup.com
Temperature 298 K - 310 K Simulates physiological or standard conditions. nih.gov
Pressure 1 bar Simulates standard atmospheric pressure. nih.gov

Future Directions and Emerging Research Areas

Innovations in PEGylation Chemistry and Design of Advanced PEG Linkers

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established technique for improving the pharmacological properties of therapeutics. frontiersin.orgresearchgate.net However, the field is moving beyond simple, linear PEGs toward more complex and functional designs.

The demand for heterobifunctional PEG derivatives, such as S-acetyl-PEG6-t-butyl ester, is growing as researchers seek to create more complex molecular architectures. nih.gov Innovations are focused on several key areas:

Stimuli-Responsive Linkers: Advanced linkers are being designed to be "smart," releasing their cargo in response to specific environmental triggers like changes in pH or temperature. numberanalytics.com This allows for targeted release in specific tissues, such as acidic tumor microenvironments. numberanalytics.com

Cleavable Linkers: To overcome analytical challenges in characterizing complex PEGylated proteins, researchers have developed cleavable linkers. nih.gov These linkers allow the PEG chain to be detached from the biomolecule, simplifying the analysis of both components independently. nih.gov This can enable the use of traditional analytical methods like peptide mapping to precisely identify PEG attachment sites. nih.gov

Branched or Multi-arm PEGs: Unlike linear PEGs, branched structures can attach multiple entities, such as several drug molecules, to a single point on a biomolecule. fcad.comaxispharm.com This strategy can increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without causing the aggregation issues often associated with hydrophobic drug payloads. fcad.comamericanpharmaceuticalreview.com

Table 1: Comparison of Advanced PEG Linker Designs
Linker TypeKey FeaturePrimary AdvantageExample Application
Heterobifunctional (e.g., S-acetyl-PEG6-t-butyl ester)Contains two different reactive functional groups. broadpharm.comAllows for the sequential and controlled conjugation of two different molecules.Connecting a targeting ligand to a therapeutic agent.
CleavableIncorporates a bond that can be broken under specific conditions (e.g., pH, enzymes). axispharm.comEnables controlled payload release and simplifies analytical characterization of conjugates. nih.govRelease of a cytotoxic drug inside a cancer cell.
BranchedA central core with multiple PEG arms. axispharm.comIncreases payload capacity while maintaining favorable solubility and pharmacokinetic properties. americanpharmaceuticalreview.comHigh-DAR Antibody-Drug Conjugates (ADCs).
Stimuli-ResponsiveDesigned to change conformation or cleave in response to specific biological signals. numberanalytics.comProvides spatial and temporal control over drug activity, enhancing targeting and reducing off-target effects. numberanalytics.compH-responsive liposomes for tumor-targeted delivery. numberanalytics.com

Expansion of Applications in Novel Bioconjugation Methodologies for Complex Systems

The development of advanced linkers goes hand-in-hand with the evolution of bioconjugation techniques. The goal is to move from random modification of biomolecules to highly controlled, site-specific conjugation that preserves the biological activity of the parent molecule. nih.gov

S-acetyl-PEG6-t-butyl ester is a valuable tool in this pursuit. The protected thiol group allows for specific reactions with maleimides or haloacetamides, which are common targets for cysteine-specific modification on proteins. frontiersin.orgnih.gov This site-selectivity is crucial for creating homogeneous and well-defined conjugates, which is a major challenge in the production of biologics. frontiersin.org

Emerging bioconjugation methodologies where such linkers are pivotal include:

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. susupport.com The linker is a critical component, influencing the ADC's stability, solubility, and mechanism of drug release. fcad.comamericanpharmaceuticalreview.com Hydrophilic PEG linkers can help overcome the hydrophobicity of the drug payload, preventing aggregation and improving pharmacokinetics. fcad.com

Click Chemistry: This class of reactions, known for being rapid, efficient, and highly specific, has revolutionized bioconjugation. susupport.com Linkers can be designed with functional groups like azides or alkynes to participate in these reactions, enabling the precise assembly of complex molecular systems. susupport.com

Genetic Code Expansion (GCE): This technique allows for the incorporation of unnatural amino acids (UAAs) with unique reactive handles into proteins at specific sites. americanpharmaceuticalreview.com This enables highly specific "click-on" reactions with linkers containing a compatible functional group, leading to exceptionally homogeneous conjugates. americanpharmaceuticalreview.com

Table 2: Overview of Modern Bioconjugation Strategies
StrategyDescriptionKey AdvantageRole of Linker
Cysteine-Specific ConjugationTargets the thiol group of cysteine residues, which are relatively rare in proteins. nih.govOffers a high degree of site-specificity for creating homogeneous products. frontiersin.orgLinkers with thiol-reactive groups (e.g., maleimide (B117702), derived from S-acetyl precursors) are essential. frontiersin.orgbroadpharm.com
Click Chemistry (e.g., CuAAC, SPAAC)A set of rapid, bio-orthogonal reactions, often between an azide (B81097) and an alkyne. susupport.comHigh efficiency and specificity; can be performed in complex biological media. nih.govServes as the bridge containing one of the reactive partners (e.g., Azido-PEG-t-butyl ester).
Genetic Code Expansion (GCE)Incorporation of unnatural amino acids with unique functional groups into proteins. americanpharmaceuticalreview.comEnables precise, site-directed conjugation at virtually any position in a protein. americanpharmaceuticalreview.comMust contain a functional group that reacts specifically with the unnatural amino acid.
Non-Covalent PEGylationAn approach where the PEG molecule is attached to the protein through strong, non-covalent interactions, avoiding chemical reactions. frontiersin.orgAvoids chemical modification of the protein, preserving its native structure and function. frontiersin.orgRequires specific design to facilitate strong, selective non-covalent binding.

Development of Next-Generation Chemical Tools for Probing Biological Systems

Beyond therapeutics, bifunctional linkers like S-acetyl-PEG6-t-butyl ester are instrumental in creating sophisticated chemical probes to study and manipulate biological processes. nih.govnih.gov These tools allow researchers to investigate protein function, cellular pathways, and disease mechanisms with high precision. rsc.orgmdpi.com

Key areas of development for these next-generation tools include:

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. sigmaaldrich.comchemicalbook.com The linker connecting the two ligands is critical for the PROTAC's efficacy, and PEG linkers are often used to improve solubility and optimize the spatial orientation of the two ends. chemicalbook.com

Fluorescent Probes: Attaching a fluorescent dye to a targeting molecule via a linker creates a probe for imaging biological events. rsc.org Near-infrared (NIR) fluorescent probes are particularly valuable for their ability to penetrate tissue deeply with a high signal-to-noise ratio. rsc.org The linker can influence the probe's solubility and biodistribution.

Chemoproteomics: This field uses chemical probes to identify the protein targets of small molecules and map their interactions within the cell. nih.gov Linkers are used to attach affinity tags or photoreactive groups to a molecule of interest, enabling the capture and identification of its binding partners. nih.gov

Scalable Synthesis and Process Optimization for Research-Grade Materials

The increasing sophistication of PEG linkers presents a significant challenge: the need for scalable, efficient, and cost-effective synthesis of high-purity materials. americanpharmaceuticalreview.com For many applications, particularly in therapeutics, polydisperse (a mixture of different chain lengths) PEG is undesirable, as it leads to product heterogeneity that can complicate purification and create unwanted immunogenic reactions. researchgate.netacs.org

The focus of process optimization is therefore on producing monodisperse, or uniform, PEGs. acs.org Research in this area includes:

Stepwise Organic Synthesis: Building PEG chains one monomer or oligomer at a time allows for precise control over the final length and functionality. However, these iterative procedures can be time-consuming and require multiple purification steps, which limits scalability. researchgate.netacs.org

Solid-Phase Synthesis: Adapting techniques from peptide synthesis, researchers are developing solid-phase methods for creating PEGs. nih.gov In this approach, the PEG chain is built on a solid resin support. This can simplify purification, as excess reagents are simply washed away, and potentially enable chromatography-free synthesis, which is a major advantage for large-scale production. nih.gov

Advanced Analytical Characterization: Ensuring the quality and purity of these materials requires sophisticated analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Mass Spectrometry (MS) are essential for verifying the structure and monodispersity of the synthesized PEG linkers. researchgate.netinsidescientific.com

Table 3: Challenges and Optimization Strategies in Scalable Linker Synthesis
ChallengeDescriptionOptimization Strategy
PolydispersityConventional polymerization produces a mixture of PEG chains with varying lengths, leading to product heterogeneity. acs.orgDevelop stepwise synthesis methods (solution-phase or solid-phase) to produce monodisperse (uniform) PEGs. researchgate.netnih.gov
PurificationSeparating the desired product from starting materials and byproducts is difficult, especially for long PEG chains.Employ solid-phase synthesis to simplify purification by washing away excess reagents. nih.gov Develop chromatography-free protocols. nih.gov
Low YieldsIterative, multi-step syntheses often suffer from cumulative yield losses at each step. acs.orgOptimize reaction conditions for each step (coupling, deprotection) to achieve near-quantitative yields.
Cost and TimeComplex, multi-step processes are inherently expensive and time-consuming, limiting accessibility for research. acs.orgAutomate synthesis processes (e.g., using DNA/RNA synthesizers) and design more efficient synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing S-acetyl-PEG6-t-butyl ester, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves stepwise PEGylation with protection/deprotection of functional groups. Protocols should include reagent purity (≥95%), reaction temperature control (±2°C), and inert atmosphere (e.g., nitrogen). Reproducibility requires documenting solvent ratios (e.g., DCM:THF = 3:1), catalyst concentrations (e.g., 0.1 M DMAP), and reaction times. Full experimental details must be provided in the "Experimental" section, including characterization data (NMR, HPLC) for intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing S-acetyl-PEG6-t-butyl ester, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize acetyl proton signals (δ 2.1–2.3 ppm) and PEG backbone protons (δ 3.5–3.7 ppm).
  • FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+Na]⁺ expected within ±0.001 Da).
    Cross-validate results with literature and provide raw spectral data in supplementary files .

Q. How can researchers design a hypothesis-driven study to evaluate S-acetyl-PEG6-t-butyl ester’s role in drug delivery systems?

  • Methodological Answer : Use the PICOT framework to structure the hypothesis:

  • P opulation: In vitro cell lines (e.g., HeLa).
  • I ntervention: Conjugation of S-acetyl-PEG6-t-butyl ester to a therapeutic agent.
  • C omparison: Free drug vs. PEGylated drug.
  • O utcome: Cellular uptake efficiency (quantified via fluorescence microscopy).
  • T ime: 24-hour incubation.
    This ensures alignment with measurable endpoints and reduces ambiguity .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing contradictory data in S-acetyl-PEG6-t-butyl ester characterization (e.g., conflicting NMR and mass spectrometry results)?

  • Methodological Answer :

  • Perform error source analysis : Check for solvent impurities (e.g., residual DCM in NMR samples) or ionization suppression in MS.
  • Replicate experiments ≥3 times and apply Grubbs’ test to identify outliers.
  • Use multivariate regression to correlate spectral purity with reaction conditions. Contradictions often arise from incomplete acetylation or hydrolysis; troubleshoot via controlled degradation studies .

Q. How can the Taguchi experimental design optimize synthesis parameters for S-acetyl-PEG6-t-butyl ester?

  • Methodological Answer :

  • Select control factors: Catalyst type (e.g., H₂SO₄ vs. Amberlyst-15), temperature (25°C vs. 40°C), and molar ratio (PEG:acetylating agent).
  • Use an L9 orthogonal array to minimize experiments. Analyze results via signal-to-noise (S/N) ratios to maximize yield. For example, demonstrated that catalyst concentration contributes 77.5% to ester yield variance. Validate optimized conditions with ANOVA (p < 0.05) .

Q. What strategies mitigate batch-to-batch variability in S-acetyl-PEG6-t-butyl ester synthesis for scalable research applications?

  • Methodological Answer :

  • Implement process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
  • Standardize raw materials: Use PEG polymers with narrow polydispersity (Đ ≤ 1.05).
  • Document critical quality attributes (CQAs) : Color (APHA ≤ 50), residual solvents (≤500 ppm), and endotoxin levels (<0.25 EU/mL) for biomedical studies .

Q. How should researchers address ethical considerations when using S-acetyl-PEG6-t-butyl ester in animal studies?

  • Methodological Answer :

  • Follow 3R principles (Replacement, Reduction, Refinement): Use in silico models (e.g., molecular docking) before in vivo trials.
  • Submit protocols for Institutional Animal Care and Use Committee (IACUC) review, specifying dosage limits (e.g., ≤100 mg/kg) and humane endpoints.
  • Include a conflict of interest declaration if collaborating with industrial partners .

Data Presentation and Peer Review

Q. What are the best practices for presenting S-acetyl-PEG6-t-butyl ester data in peer-reviewed journals?

  • Methodological Answer :

  • Raw Data : Deposit in repositories like Figshare or Zenodo with DOIs.
  • Tables/Figures : Highlight key findings (e.g., reaction yields in Table 1, cytotoxicity dose-response in Figure 2). Use SI units and error bars (±SD).
  • Reproducibility Checklist : Provide step-by-step synthesis protocols, instrument calibration details (e.g., NMR shim settings), and negative controls.
  • Avoid duplicating data between main text and supplements unless critical for interpretation .

Q. How can researchers leverage secondary data (e.g., crystallographic databases) to support novel applications of S-acetyl-PEG6-t-butyl ester?

  • Methodological Answer :

  • Extract structural data from the Cambridge Structural Database (CSD) to predict solubility or stability.
  • Compare with analogs (e.g., DSPE-PEG-Biotin) using molecular dynamics simulations (GROMACS/AMBER).
  • Cite primary sources for data and validate computational models with experimental results (e.g., DSC for thermal stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.